molecular formula C9H4Br2O2S B2355138 2,3-Dibromo-1-benzothiophene-7-carboxylic acid CAS No. 1936122-47-2

2,3-Dibromo-1-benzothiophene-7-carboxylic acid

Cat. No. B2355138
CAS RN: 1936122-47-2
M. Wt: 336
InChI Key: IQKRNWRSHCECRE-UHFFFAOYSA-N
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Description

2,3-Dibromo-1-benzothiophene-7-carboxylic acid is an orally active, allosteric mitochondrial branched-chain α-ketoacid dehydrogenase (BCKD) kinase (BCKDK or BDK) inhibitor . It is a representative of a class of compounds known as selective estrogen receptor modulators (SERMs) that exhibit estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in the breast and uterus .


Molecular Structure Analysis

The molecular structure of 2,3-Dibromo-1-benzothiophene-7-carboxylic acid is represented by the InChI code 1S/C9H4Br2O2S/c10-6-4-2-1-3-5 (9 (12)13)7 (4)14-8 (6)11/h1-3H, (H,12,13) . The stability of its crystalline structure arises from O-H…O, C-H…O as well as S-H…O hydrogen bonding interactions .


Physical And Chemical Properties Analysis

2,3-Dibromo-1-benzothiophene-7-carboxylic acid is a powder with a molecular weight of 336 . It has good solubility in common organic solvents such as ethanol, chloroform, and dimethylformamide .

Scientific Research Applications

Crystal Structure and Computational Analysis

Benzothiophene-based compounds like 1-benzothiophene-2-carboxylic acid have shown a wide range of pharmacological activities, useful in treating various diseases with high therapeutic effectiveness. The crystal structure of a new polymorph of this compound was determined using laboratory X-ray powder diffraction data and DFT-D calculations. The structure featured a complex 3D arrangement with hydrogen-bonded dimers of molecules interacting through C–H⋯O hydrogen bonds to produce tapes further connected through π⋯π and edge-to-face C–H⋯π interactions (Dugarte-Dugarte et al., 2021).

Synthesis and Derivative Preparation

The synthesis of thieno[2,3-b][1]benzothiophen and thieno[3,2-b][1]benzothiophen derivatives involved various chemical treatments, including cyclization with iodine and bromination. These processes led to derivatives like thieno[2,3-b][1]benzothiophen-2-carboxylic acid and its 5-bromo-derivative, showcasing the chemical versatility of benzothiophene compounds (Chapman, Hughes & Scrowston, 1970).

Ruthenium-catalyzed Oxidative Vinylation

A study demonstrated the ruthenium-catalyzed oxidative vinylation of thiophene-2-carboxylic acids with alkenes. This process efficiently proceeds through directed C-H bond cleavage to give the corresponding 3-vinylated products, indicating potential applications in organic synthesis and chemical modifications of benzothiophene compounds (Ueyama et al., 2011).

Molecular Docking and Computational Studies

Computational analysis and molecular docking of 1-benzothiophene-2-carboxylic acid revealed insights into its molecular geometry, vibrational, pharmaceutical, and electronic properties. The studies showed the stability of its crystalline structure arising from various hydrogen bonding interactions, indicating its potential in pharmaceutical applications (Sagaama & Issaoui, 2020).

Safety and Hazards

The safety information for 2,3-Dibromo-1-benzothiophene-7-carboxylic acid indicates that it may be harmful if swallowed and may cause skin and eye irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Benzothiophene compounds, including 2,3-Dibromo-1-benzothiophene-7-carboxylic acid, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, they have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

Mechanism of Action

Biochemical Pathways

Benzofuran compounds, which are structurally similar, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Result of Action

Given the biological activities of similar benzofuran compounds, it is possible that this compound may also exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2,3-Dibromo-1-benzothiophene-7-carboxylic acid is not well-understood. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity. For instance, the compound is a powder at room temperature , suggesting that it may be stable under normal storage conditions.

properties

IUPAC Name

2,3-dibromo-1-benzothiophene-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br2O2S/c10-6-4-2-1-3-5(9(12)13)7(4)14-8(6)11/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKRNWRSHCECRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)SC(=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-1-benzothiophene-7-carboxylic acid

CAS RN

1936122-47-2
Record name 2,3-dibromo-1-benzothiophene-7-carboxylic acid
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